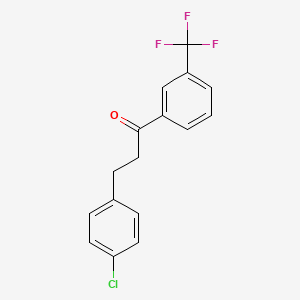

3-(4-Fluorophenyl)-2'-thiomethylpropiophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related fluorophenyl compounds often involves the use of palladium-catalyzed reactions, as seen in the multiple arylation of 2-hydroxy-2-methylpropiophenone with aryl bromides . Additionally, the synthesis of thiophene derivatives can involve the treatment of dibrominated monomers with alkyl Grignard reagents, leading to regioisomer formation due to the directing effect of the fluorine group . The synthesis of thioureas, which are structurally related to thiomethylpropiophenone, involves the reaction of isothiocyanates with anilines .

Molecular Structure Analysis

The molecular structure of fluorophenyl compounds can be complex, with the potential for various tautomeric forms. For instance, 3-(4-fluorophenylhydrazone)pentane-2,4-dione has been shown to stabilize in the hydrazone form with intramolecular hydrogen bonds . The crystal structure of (4-fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone reveals that substituted thiophenes can exhibit a wide spectrum of biological activities and are important in material science and pharmaceuticals .

Chemical Reactions Analysis

Fluorophenyl compounds can participate in a range of chemical reactions. For example, the electrochemical copolymerization of 3-(4-fluorophenyl)thiophene with other monomers can lead to materials with good electrochemical behavior and high conductivity . The presence of fluorine can also influence the reactivity and selectivity of polymerization reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorophenyl and thiophene compounds are influenced by the presence of fluorine and sulfur atoms. Fluorination can lead to an increase in ionization potential and a tendency to aggregate due to a more co-planar backbone . The electrochemical and spectroscopic characteristics of copolymers derived from fluorophenyl thiophenes show excellent ambient stability . The crystal structure of related compounds often reveals intermolecular hydrogen bonding, which plays a significant role in stabilizing the structure .

Wissenschaftliche Forschungsanwendungen

Materials Science and Pharmaceuticals :

- Thiophenes, like 3-(4-Fluorophenyl)-2'-thiomethylpropiophenone, are important in material science and pharmaceuticals. They display a wide range of biological activities including antibacterial, antifungal, and antiprotozoal properties (Nagaraju et al., 2018).

Polymer and Electrochemical Applications :

- Derivatives of 3-(4-Fluorophenyl)-2'-thiomethylpropiophenone, such as fluorophenylthiophene, have been used in electrochemical applications, including energy storage and electrochromic devices (Topal et al., 2021).

Anticancer Research :

- Some derivatives, like fluorophenylquinolinone, have shown significant inhibitory activity against tumor cell lines, highlighting their potential as antitumor agents (Chou et al., 2010).

Nematic Liquid Crystal Applications :

- Certain derivatives are used in photoalignment of nematic liquid crystals, impacting the development of liquid crystal displays (LCDs) (Hegde et al., 2013).

Optical Properties and Electronics :

- The compound's derivatives have been investigated for their optical properties and applications in electronic devices, like thin-film transistors and solar cells (Wei et al., 2006).

Apoptosis Induction in Cancer Research :

- Certain fluorophenyl derivatives have been studied for their role in inducing apoptosis in cancer cells, demonstrating potential as anticancer agents (Zhang et al., 2012).

Eigenschaften

IUPAC Name |

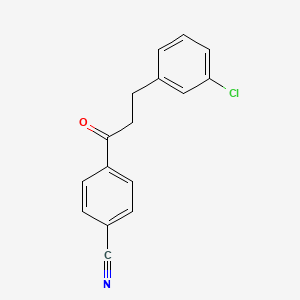

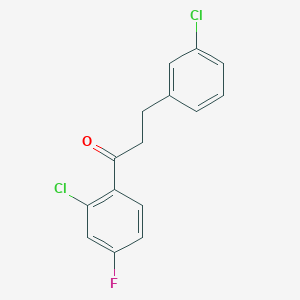

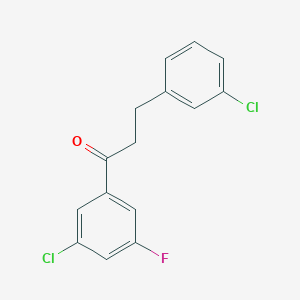

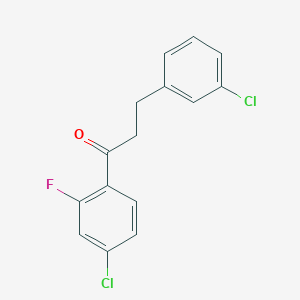

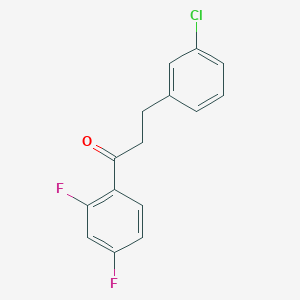

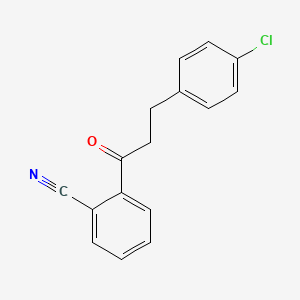

3-(4-fluorophenyl)-1-(2-methylsulfanylphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FOS/c1-19-16-5-3-2-4-14(16)15(18)11-8-12-6-9-13(17)10-7-12/h2-7,9-10H,8,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKRSWUUEFQXCSK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)CCC2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30644572 |

Source

|

| Record name | 3-(4-Fluorophenyl)-1-[2-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Fluorophenyl)-2'-thiomethylpropiophenone | |

CAS RN |

898768-08-6 |

Source

|

| Record name | 3-(4-Fluorophenyl)-1-[2-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.